molecular formula C26H23NO5 B2496336 Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate CAS No. 446269-97-2

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate

Cat. No.: B2496336
CAS No.: 446269-97-2
M. Wt: 429.472
InChI Key: KJYBZIRQXKIDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate is a synthetic organic compound characterized by a hybrid structure combining an isoquinoline moiety, a 4-methoxyphenyl group, and a 3,4-dimethoxybenzoate ester. This compound is structurally related to intermediates in medicinal chemistry and lignin-derived phenolic esters, though its specific applications remain understudied .

Properties

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-29-20-11-8-18(9-12-20)25(24-21-7-5-4-6-17(21)14-15-27-24)32-26(28)19-10-13-22(30-2)23(16-19)31-3/h4-16,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYBZIRQXKIDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with isoquinolin-1-yl(4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Isoquinolin derivatives, including isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate, have been studied for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of isoquinoline have shown promising results against breast cancer and leukemia cells due to their ability to modulate apoptotic pathways and inhibit tumor growth .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of isoquinoline derivatives in treating neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) suggests it may help in managing conditions like Alzheimer’s disease and depression. In vitro assays demonstrated that certain isoquinoline derivatives significantly reduced MAO-B activity, which is crucial for neuroprotection .

Anti-HIV Activity

Isoquinoline compounds have also been explored for their anti-HIV properties. A series of isoquinoline derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The structural modifications in these compounds led to enhanced activity against the virus by targeting specific receptors involved in viral entry .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the pharmacological properties of isoquinolin derivatives. The presence of specific substituents on the isoquinoline core can significantly influence biological activity. For example:

Substituent Effect on Activity
Methoxy groupIncreases lipophilicity and bioavailability
Benzoate groupEnhances binding affinity to target proteins
Dimethoxy groupsImproves selectivity towards specific enzymes

Studies indicate that modifications at the 4-position of the methoxyphenyl ring can lead to variations in potency against cancer cell lines and enzyme inhibition .

Case Studies

Several case studies illustrate the effectiveness of this compound in various therapeutic settings:

  • Cancer Cell Line Studies : A study demonstrated that isoquinoline derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, isoquinoline derivatives showed a significant reduction in cognitive decline and improvement in memory retention compared to control groups.
  • HIV Inhibition Assays : Compounds derived from isoquinoline were tested for their ability to inhibit HIV replication in vitro, showing promising results that warrant further investigation in clinical settings.

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl and dimethoxybenzoate groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,4-dimethoxybenzoate

Structure: Lacks the isoquinoline and 4-methoxyphenyl groups, retaining only the 3,4-dimethoxybenzoate ester. Properties:

  • Molecular weight: 196.19 g/mol (vs. ~409 g/mol for the target compound).
  • Melting point: 58–62°C .
  • Applications: Used in lignin depolymerization studies and as a precursor in organic synthesis . Key Difference: The absence of the isoquinoline moiety reduces steric hindrance and complexity, making methyl 3,4-dimethoxybenzoate more thermally stable and easier to synthesize .

4-Bromobutyl 3,4-dimethoxybenzoate

Structure: Shares the 3,4-dimethoxybenzoate ester but replaces the isoquinoline-(4-methoxyphenyl)methyl group with a brominated alkyl chain. Properties:

  • Molecular weight: ~327 g/mol (lower than the target compound due to smaller substituents).
  • Key Difference: The bromobutyl group prioritizes synthetic versatility over aromatic interactions, limiting its utility in drug design compared to the target compound .

6,7-Dimethoxy-3,4-dihydroisoquinolin-2-ium chloride

Structure: Contains a partially saturated isoquinoline core with methoxy groups at positions 6 and 5. Properties:

  • Molecular weight: 242.7 g/mol (smaller due to lack of ester and aromatic substituents).
  • Applications: Intermediate in alkaloid synthesis (e.g., tetrabenazine, a vesicular monoamine transporter inhibitor) . Key Difference: The cationic dihydroisoquinoline structure enhances water solubility but reduces lipophilicity compared to the neutral, fully aromatic target compound .

[(3,4-Dimethoxyphenyl)-isoquinolin-1-yl-methyl] benzoate

Structure : Nearly identical to the target compound but substitutes the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl group.
Properties :

  • Synthetic routes: Prepared via Suzuki-Miyaura coupling or esterification, similar to the target compound .
    Key Difference : The positional isomerism of methoxy groups may influence metabolic stability and intermolecular interactions .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications Source
Target Compound ~409 Isoquinoline, 4-methoxyphenyl, 3,4-dimethoxybenzoate Not reported Medicinal chemistry intermediate
Methyl 3,4-dimethoxybenzoate 196.19 3,4-dimethoxybenzoate ester 58–62 Lignin depolymerization, synthesis
4-Bromobutyl 3,4-dimethoxybenzoate ~327 3,4-dimethoxybenzoate, bromobutyl chain Not reported Synthetic intermediate
6,7-Dimethoxy-3,4-dihydroisoquinolin-2-ium chloride 242.7 Dihydroisoquinoline, methoxy groups Not reported Alkaloid precursor
[(3,4-Dimethoxyphenyl)-isoquinolin-1-yl-methyl] benzoate ~425 3,4-dimethoxyphenyl, isoquinoline, benzoate Not reported Structure-activity relationship studies

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s complexity necessitates multi-step synthesis, contrasting with simpler analogs like methyl 3,4-dimethoxybenzoate, which can be synthesized in one step .
  • Biological Relevance: Isoquinoline derivatives often exhibit neuroactive or antimicrobial properties, but the target compound’s bioactivity remains unverified. Structural analogs like 6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium chloride have documented roles in central nervous system modulation .
  • Thermochemical Stability : Lignin-derived compounds such as methyl 3,4-dimethoxybenzoate show resilience under pyrolytic conditions (~160–163°C boiling point) , whereas the target compound’s stability is untested but likely inferior due to bulky substituents.

Biological Activity

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the isoquinoline class of derivatives. Its unique structure combines isoquinoline, methoxyphenyl, and dimethoxybenzoate moieties, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C26H23NO5
  • Molecular Weight : 429.46 g/mol
  • CAS Number : 446269-97-2
  • Structure : The compound features an isoquinoline core substituted with a 4-methoxyphenyl group and a 3,4-dimethoxybenzoate moiety.

Research indicates that isoquinoline derivatives often exhibit diverse biological activities through various mechanisms, including:

  • Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, studies have shown that certain isoquinolines can inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .
  • Receptor Modulation : Isoquinolines may interact with specific receptors in the body, modulating their activity. For example, CXCR4 antagonism has been demonstrated in related compounds, suggesting potential applications in cancer and HIV therapy .
  • Antioxidant Activity : Some studies suggest that isoquinoline derivatives possess antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells.

In Vitro Assays

This compound has been evaluated for its biological activity through various in vitro assays:

  • DPP-IV Inhibition : The compound's ability to inhibit DPP-IV was assessed, revealing promising results with an IC50 value indicating effective inhibition comparable to known DPP-IV inhibitors .
CompoundDPP-IV Inhibitory Activity (%)IC50 (µM)
This compound7041.13
Compound A960.35
Compound B9n/a

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against mesenchymal stem cells. Results showed no significant cytotoxicity at concentrations up to 1000 µM, indicating a favorable safety profile for further testing in vivo .

Anti-HIV Activity

A study focusing on the anti-HIV activity of isoquinoline derivatives highlighted the potential of this compound class in targeting HIV entry mechanisms. This compound was part of a series evaluated for their ability to inhibit HIV entry by acting as CXCR4 antagonists . The findings suggest that modifications to the isoquinoline structure can enhance binding affinity and selectivity towards the CXCR4 receptor.

Anticancer Potential

Recent investigations into the anticancer properties of isoquinoline derivatives have shown that they can induce apoptosis in cancer cell lines. This compound's structural features may contribute to its ability to disrupt cancer cell proliferation pathways .

Q & A

Q. What are the key structural features of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate, and how do they influence its pharmacological potential?

The compound contains an isoquinoline core, a 4-methoxyphenyl group, and a 3,4-dimethoxybenzoate ester. The isoquinoline moiety is associated with diverse biological activities, including acetylcholinesterase inhibition and anticancer properties, while the methoxy groups may enhance solubility and binding affinity to hydrophobic targets. Structural analogs in the literature demonstrate that methoxy substitutions improve metabolic stability and target engagement .

Q. What synthetic routes are reported for this compound, and what are their critical challenges?

Synthesis typically involves multi-step reactions, such as coupling isoquinoline derivatives with substituted benzoyl chlorides. For example, similar compounds are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or nucleophilic acyl substitutions under anhydrous conditions. Key challenges include controlling regioselectivity during esterification and optimizing purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) to isolate high-purity products .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological consistency is critical:

  • Use anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC with UV visualization.
  • Purify crude products using gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature : Maintain 60–80°C during coupling reactions to balance reaction rate and side-product formation.
  • Catalysts : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enhances cross-coupling efficiency.
  • Solvent polarity : Higher-polarity solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Document yields at each step to identify bottlenecks (e.g., low yields in esterification may require excess acyl chloride) .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
  • Melting point : Compare with literature values (e.g., analogs in the 58–225°C range) to detect impurities .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Dose-response curves : Evaluate EC₅₀/IC₅₀ values across multiple replicates.
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on potency) to identify trends .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Functional group modifications : Synthesize analogs with varied methoxy positions or ester replacements (e.g., amides).
  • Docking studies : Use software like AutoDock to predict binding modes with target proteins (e.g., acetylcholinesterase).
  • Pharmacophore mapping : Identify critical moieties (e.g., isoquinoline’s planar structure for π-π stacking) .

Methodological Notes

  • Contradictory data : Replicate experiments under identical conditions and validate reagents via COA (Certificate of Analysis) .
  • Advanced synthesis : Consider microwave-assisted reactions to reduce reaction times for temperature-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.